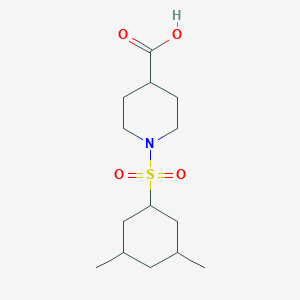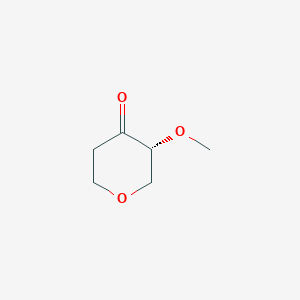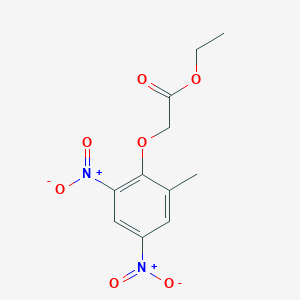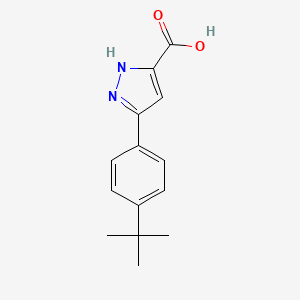
1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Piperidines, which DMCPA is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of DMCPA is C14H25NO4S . The average mass is 303.418 Da and the monoisotopic mass is 303.150421 Da .Chemical Reactions Analysis
Piperidines, including DMCPA, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the synthesis of various drugs .Physical And Chemical Properties Analysis
DMCPA is a white crystalline powder. It is soluble in both water and organic solvents, indicating its potential versatility in various applications.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid, focusing on six unique applications:
Pharmaceutical Development
1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid is a valuable compound in pharmaceutical research due to its potential biological activities. Its unique chemical structure makes it a promising candidate for the development of new drugs, particularly in targeting specific receptors or enzymes involved in various diseases .
Anticancer Research
The compound’s structural features suggest it could be effective in anticancer therapies. Researchers are exploring its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its potential to interfere with cancer cell signaling pathways is of particular interest .
Antimicrobial Agents
Given the rise of antibiotic-resistant bacteria, there is a significant interest in developing new antimicrobial agents. 1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid is being studied for its antimicrobial properties, including its effectiveness against a range of bacterial and fungal pathogens .
Anti-inflammatory Applications
Inflammation is a common underlying factor in many chronic diseases. This compound is being investigated for its anti-inflammatory properties, which could make it useful in treating conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Neuroprotective Effects
Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s is exploring the neuroprotective potential of this compound. Its ability to protect neurons from oxidative stress and other damaging processes could lead to new treatments for these debilitating conditions .
Cardiovascular Research
The compound is also being studied for its potential benefits in cardiovascular health. Researchers are examining its effects on blood pressure regulation, cholesterol levels, and overall heart health. Its ability to modulate cardiovascular functions could make it a valuable tool in preventing and treating heart diseases .
Orientations Futures
The future directions of DMCPA and similar compounds largely lie in their potential applications in the pharmaceutical industry . With their presence in more than twenty classes of pharmaceuticals , piperidine derivatives like DMCPA are likely to continue being a significant area of research and development.
Propriétés
IUPAC Name |
1-(3,5-dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-10-7-11(2)9-13(8-10)20(18,19)15-5-3-12(4-6-15)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBMTWRHIVRPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylcyclohexyl)sulfonylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)



![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157776.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)

![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B3157826.png)
